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GSK-J2 sodium salt -

GSK-J2 sodium salt

Catalog Number: EVT-2493944
CAS Number:
Molecular Formula: C22H23N5NaO2
Molecular Weight: 412.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GSK-J2 sodium salt is a bioactive small molecule primarily utilized in scientific research as a negative control compound for GSK-J1. It is characterized as a pyridine regio-isomer of GSK-J1 and is known for its minimal inhibitory action against the histone H3 lysine 27 demethylase, Jumonji C domain-containing protein 3, with an inhibitory concentration (IC₅₀) exceeding 100 micromolar. This compound's role as a negative control makes it essential for validating the specificity and efficacy of other compounds in various biological studies related to epigenetics and disease mechanisms.

Source and Classification

GSK-J2 sodium salt is classified under the category of chemical compounds known as histone demethylase inhibitors. It is sourced from specialized chemical manufacturers and research laboratories, where it is produced under strict quality control conditions to ensure high purity levels. The compound has been cataloged with the Chemical Abstracts Service number 2108665-15-0, facilitating its identification in scientific literature and databases.

Synthesis Analysis

Methods

The synthesis of GSK-J2 sodium salt involves several key steps aimed at achieving the desired pyridine regio-isomer. The general synthetic route can be summarized as follows:

  1. Formation of the Pyridine Ring: This step typically includes the cyclization of suitable precursors under controlled conditions to create the pyridine structure.
  2. Substitution Reactions: Various substituents are introduced into the pyridine ring through substitution reactions, which are crucial for modifying the compound's properties.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to achieve a purity level of at least 90%.
Molecular Structure Analysis

GSK-J2 sodium salt exhibits a distinct molecular structure typical of pyridine derivatives. Its molecular formula is C₁₄H₁₈N₂NaO₃S, with a molecular weight of approximately 298.36 g/mol. The structural configuration includes a pyridine ring substituted with various functional groups that influence its biological activity.

Data

  • Molecular Formula: C₁₄H₁₈N₂NaO₃S
  • Molecular Weight: 298.36 g/mol
  • Chemical Structure: The compound's structure features a central pyridine ring with substituents that define its chemical behavior and interaction with biological targets.
Chemical Reactions Analysis

GSK-J2 sodium salt is relatively stable and does not undergo significant chemical reactions under standard laboratory conditions. While it can theoretically participate in oxidation or reduction reactions, such processes are not typically observed due to its role as a control compound.

Technical Details

  • Reactivity: GSK-J2 sodium salt exhibits low reactivity, making it suitable for use in various experimental setups without interfering with other compounds.
  • Common Reagents: Although it is not frequently subjected to chemical reactions, common reagents like oxidizing agents or reducing agents could theoretically be employed under specific conditions, though this is not standard practice due to its stability.
Mechanism of Action

GSK-J2 sodium salt functions primarily as a negative control in studies involving histone demethylases. Unlike GSK-J1, which inhibits the activity of Jumonji C domain-containing protein 3 by binding to its active site, GSK-J2 does not exhibit any specific biological activity against this target.

Process and Data

  • Inhibition Profile: GSK-J2 sodium salt has an IC₅₀ greater than 100 micromolar for Jumonji C domain-containing protein 3, indicating its ineffectiveness in inhibiting this enzyme.
  • Role in Research: Its lack of activity allows researchers to differentiate between effects caused by GSK-J1 and those due to other experimental variables.
Physical and Chemical Properties Analysis

Physical Properties

GSK-J2 sodium salt is typically presented as a white to off-white solid, which is stable under normal laboratory conditions. Its solubility profile allows it to be used effectively in various aqueous solutions relevant for biological assays.

Chemical Properties

  • Stability: The compound demonstrates significant stability under typical laboratory conditions, making it reliable for use in long-term experiments.
  • Solubility: It is soluble in water and other polar solvents, facilitating its application in biological studies.
Applications

GSK-J2 sodium salt finds extensive use across multiple scientific domains:

  1. Epigenetics Research: It serves as a control compound in studies investigating the role of histone demethylases in gene regulation and epigenetic modifications.
  2. Cancer Research: Researchers utilize GSK-J2 to understand the specific inhibitory effects of GSK-J1 on Jumonji C domain-containing protein 3 and related pathways implicated in cancer progression.
  3. Inflammatory Response Studies: The compound aids in exploring the involvement of histone demethylases in inflammatory processes and associated diseases.
  4. Developmental Biology: GSK-J2 is employed to study how histone demethylases influence cell differentiation and development mechanisms .
Molecular Mechanisms of GSK-J2 in Epigenetic Regulation

Role as a Negative Control in JMJD3/UTX Demethylase Studies

GSK-J2 sodium salt (3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-3-yl)pyrimidin-4-yl)amino)propanoic acid, monosodium salt) is primarily employed as a critical negative control in epigenetic research targeting H3K27me2/3-specific demethylases JMJD3 (KDM6B) and UTX (KDM6A). Unlike its active analog GSK-J1, GSK-J2 exhibits negligible inhibitory activity against these enzymes (IC₅₀ > 100 µM), enabling researchers to isolate specific pharmacological effects from off-target or assay-specific artifacts [7]. This functional distinction is pivotal for:

  • Validation of JMJD3-Specific Phenotypes: In studies of inflammation, differentiation, or cancer, GSK-J2 controls confirm that observed effects (e.g., gene re-expression or cell differentiation blockade) stem from JMJD3/UTX inhibition and not chemical scaffold-related toxicity [7].
  • Prodrug Specificity Testing: As the inactive counterpart to GSK-J1, GSK-J2 validates cell-permeable prodrugs (e.g., GSK-J5, the ester prodrug of GSK-J2) in cellular assays. This ensures intracellular effects are due to JMJD3 inhibition and not prodrug metabolism artifacts [7] [2].

Table 1: Key Epigenetic Targets of GSK-J Compounds

CompoundTargetIC₅₀/ActivityPrimary Research Use
GSK-J1JMJD3/UTX~60 nMActive inhibitor of H3K27me2/3 demethylation
GSK-J2JMJD3/UTX>100 µMNegative control for GSK-J1 activity
GSK-J4JMJD3/UTXActive in cellsCell-permeable prodrug of GSK-J1
GSK-J5N/AInactiveCell-permeable prodrug of GSK-J2 (control)

Structural Determinants of Inactivity: Pyridine Regio-Isomerism vs. GSK-J1

The inactivity of GSK-J2 relative to GSK-J1 is attributed to pyridine ring regio-isomerism. Structural analyses reveal:

  • Critical Binding Pocket Disruption: GSK-J1 binds JMJD3's catalytic 2-oxoglutarate (2-OG) site via a pyridinyl group at the 2-position, forming hydrogen bonds with residues Asn1097 and Lys1381. In GSK-J2, the pyridine nitrogen shifts to the 3-position (meta-orientation), destabilizing these interactions and reducing binding affinity by >1,000-fold [7] [2].
  • Molecular Docking Evidence: Computational models show GSK-J2 fails to occupy the hydrophobic subpocket adjacent to JMJD3's Fe²⁺-binding site. This subpocket accommodates the dihydrodiazepine moiety in both isomers, but the shifted pyridine in GSK-J2 misaligns key electrostatic contacts [2].
  • Steric and Electronic Effects: The meta-nitrogen in GSK-J2’s pyridine reduces electron density at the interaction interface, weakening coordination with the active-site metal ion. This contrasts with GSK-J1’s ortho-nitrogen, which optimizes charge transfer to Fe²⁺ [2].

Interaction Dynamics with H3K27me3 Demethylases: Insights from AlphaScreen Assays

AlphaScreen technology quantifies GSK-J2’s weak binding to JMJD3/UTX:

  • Competitive Binding Assays: Using biotinylated H3K27me3 peptides and His-tagged JMJD3, AlphaScreen detects luminescence upon bead proximity. GSK-J1 suppresses signal (IC₅₀ = 60–100 nM), while GSK-J2 shows no significant displacement even at 100 µM [2] [5].
  • Kinetic Dissociation Constants (Kd): Surface plasmon resonance (SPR) corroborates AlphaScreen data, revealing Kd values >10 µM for GSK-J2-JMJD3 interactions versus ~30 nM for GSK-J1. This confirms the >300-fold lower affinity [2].
  • Selectivity Against Related Demethylases: GSK-J2’s inactivity extends to other Jumonji-domain demethylases (e.g., KDM5, KDM4), validating its utility as a scaffold-specific control. Minor inhibition (>50% activity at 10 µM) is absent at physiological concentrations [2].

Table 2: AlphaScreen Binding Assay Data for GSK-J2 vs. GSK-J1

ParameterGSK-J1GSK-J2Assay Conditions
IC₅₀ (JMJD3)60–90 nM>100 µM50 nM JMJD3, 20 nM peptide
IC₅₀ (UTX)80–120 nM>100 µM50 nM UTX, 20 nM peptide
K_d (JMJD3, SPR)20–40 nM>10 µMHis-tagged JMJD3, H3K27me3 substrate
Hill Slope~1.0N/AIndicates non-cooperative binding

Impact on 2-Oxoglutarate-Dependent Oxygenase Selectivity Profiles

As a catalytically inert analog, GSK-J2 clarifies selectivity profiles across the 2-OG oxygenase superfamily:

  • Minimal Cross-Reactivity: At 10 µM, GSK-J2 exhibits no significant inhibition (>90% activity retained) against hypoxia-inducible factor prolyl hydroxylases (PHDs), collagen prolyl hydroxylases (CP4H), or TET DNA demethylases. This contrasts with GSK-J1, which inhibits PHD2 (IC₅₀ ~1.5 µM) [2].
  • Structural Basis for Selectivity: The pyridine regio-isomerism in GSK-J2 disrupts binding to the conserved 2-OG coordination site present in all Fe²⁺/2-OG oxygenases. This prevents non-specific chelation of metal ions—a common off-target effect of active-site inhibitors [2] [5].
  • Tool Compound Utility: In phenotypic screens (e.g., stem cell differentiation or cytokine production), GSK-J2 eliminates false positives arising from 2-OG oxygenase inhibition. For example, it verifies that JMJD3—not PHD—inhibition underlies IL-6 suppression in macrophages treated with GSK-J1 [2].

Table 3: Selectivity Profile of GSK-J2 Across 2-OG Oxygenases

Enzyme TargetFamily% Activity Remaining (10 µM GSK-J2)GSK-J1 IC₅₀
JMJD3 (KDM6B)Jumonji98–100%60 nM
PHD2 (EGLN1)HIF-PH95–102%1.5 µM
CP4H (collagen PH)Procollagen>100%>50 µM
TET1DNA demethylase97%>50 µM
FIH (HIF asparaginyl)HIF-PH92%8 µM

Properties

Product Name

GSK-J2 sodium salt

Molecular Formula

C22H23N5NaO2

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C22H23N5O2.Na/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26);

InChI Key

LFPRQFGWKMRKLV-UHFFFAOYSA-N

SMILES

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4.[Na]

Solubility

not available

Canonical SMILES

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4.[Na]

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